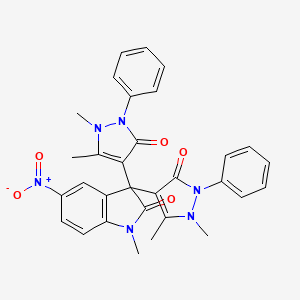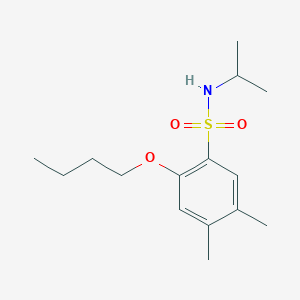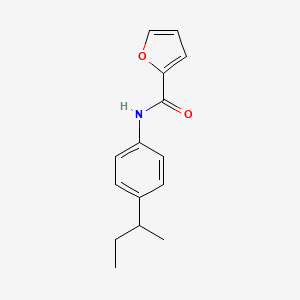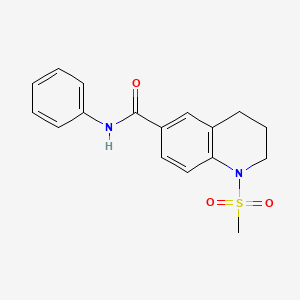![molecular formula C23H33N3O2 B5140183 N-(1-(1-adamantyl)-2-{[2-(dimethylamino)ethyl]amino}-2-oxoethyl)benzamide](/img/structure/B5140183.png)
N-(1-(1-adamantyl)-2-{[2-(dimethylamino)ethyl]amino}-2-oxoethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(1-adamantyl)-2-{[2-(dimethylamino)ethyl]amino}-2-oxoethyl)benzamide, commonly known as AEB071, is a synthetic compound that belongs to the class of protein kinase inhibitors. AEB071 has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
作用机制
AEB071 works by inhibiting the activity of PKC, which is involved in many cellular processes. PKC is activated by various stimuli, including growth factors, hormones, and neurotransmitters. Once activated, PKC phosphorylates target proteins, leading to changes in cellular processes. AEB071 binds to the regulatory domain of PKC, preventing its activation and subsequent phosphorylation of target proteins. This leads to inhibition of cellular processes that are dependent on PKC activity.
Biochemical and Physiological Effects:
AEB071 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, AEB071 has been shown to have immunomodulatory effects by inhibiting T-cell activation and proliferation.
实验室实验的优点和局限性
One advantage of AEB071 is its specificity for PKC, which makes it a useful tool for studying the role of PKC in cellular processes. AEB071 has also been shown to have low toxicity in vitro and in vivo, making it a potential therapeutic agent for various diseases. However, one limitation of AEB071 is its poor solubility in aqueous solutions, which can make it difficult to use in some experiments.
未来方向
There are several future directions for the research on AEB071. One direction is to explore its potential therapeutic applications in other diseases, such as neurological disorders and cardiovascular diseases. Another direction is to develop more potent and selective PKC inhibitors based on the structure of AEB071. Additionally, further studies are needed to understand the long-term effects of AEB071 on cellular processes and to optimize its pharmacokinetic properties for clinical use.
Conclusion:
In conclusion, AEB071 is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases. It works by inhibiting the activity of PKC, which plays a crucial role in many cellular processes. AEB071 has been shown to have anti-tumor and anti-inflammatory activity, making it a potential therapeutic agent for cancer, autoimmune disorders, and inflammatory diseases. Further research is needed to explore its potential therapeutic applications and to optimize its pharmacological properties for clinical use.
合成方法
AEB071 is synthesized through a multi-step process that involves the reaction of adamantylamine, 2-(dimethylamino)ethylamine, and benzoyl chloride. The resulting compound is then purified through column chromatography to obtain pure AEB071. The synthesis of AEB071 is a complex process that requires expertise in organic chemistry.
科学研究应用
AEB071 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of protein kinase C (PKC), which plays a crucial role in many cellular processes, including cell proliferation, differentiation, and survival. AEB071 has been shown to have anti-tumor activity in various cancer cell lines, including melanoma, breast cancer, and prostate cancer. It has also been shown to have anti-inflammatory activity, making it a potential therapeutic agent for autoimmune disorders and inflammatory diseases.
属性
IUPAC Name |
N-[1-(1-adamantyl)-2-[2-(dimethylamino)ethylamino]-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O2/c1-26(2)9-8-24-22(28)20(25-21(27)19-6-4-3-5-7-19)23-13-16-10-17(14-23)12-18(11-16)15-23/h3-7,16-18,20H,8-15H2,1-2H3,(H,24,28)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHXVCADWUHXDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2'-[[5-(acetyloxy)-1,3-phenylene]bis(carbonylimino)]dibenzoic acid](/img/structure/B5140104.png)

![4-butoxy-N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5140134.png)
![N-{[1-(2-ethoxybenzyl)-3-piperidinyl]methyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B5140135.png)
![2-({5-[(4-methylphenyl)thio]-2-furyl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5140137.png)

![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-(2,4,5-trichlorophenyl)glycinamide](/img/structure/B5140151.png)

![3-(1,3-benzodioxol-5-yl)-5-[3-(methylthio)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5140169.png)

![7-(3-chloro-4-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5140191.png)

![N-{2-[(4-methoxybenzoyl)amino]benzoyl}isoleucine](/img/structure/B5140211.png)
![9-[4-(2,6-dimethyl-1-piperidinyl)butyl]-9H-carbazole hydrochloride](/img/structure/B5140218.png)